molecular formula C7H11NO2 B087074 1-Methylpropyl cyanoacetate CAS No. 14447-16-6

1-Methylpropyl cyanoacetate

Cat. No.: B087074
CAS No.: 14447-16-6
M. Wt: 141.17 g/mol
InChI Key: IIVQCYBAMCISPI-UHFFFAOYSA-N
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Description

1-Methylpropyl cyanoacetate is an organic compound with the molecular formula C7H11NO2. It is a cyanoacetate ester, characterized by the presence of a cyano group (-CN) and an ester group (-COO-). This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpropyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with 1-methylpropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpropyl cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and 1-methylpropanol.

    Condensation Reactions: The compound can undergo condensation reactions with amines to form cyanoacetamide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent like dichloromethane or ethanol.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually performed under reflux conditions.

    Condensation Reactions: These reactions often require a catalyst, such as p-toluenesulfonic acid, and are conducted under elevated temperatures.

Major Products Formed:

    Nucleophilic Substitution: Various substituted cyanoacetates.

    Hydrolysis: Cyanoacetic acid and 1-methylpropanol.

    Condensation Reactions: Cyanoacetamide derivatives.

Scientific Research Applications

1-Methylpropyl cyanoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving cyanoacetate derivatives.

    Medicine: Research into potential therapeutic agents often involves the use of this compound as a starting material for drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-methylpropyl cyanoacetate involves its reactivity with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to form new carbon-carbon and carbon-nitrogen bonds. The ester group can also undergo hydrolysis, releasing cyanoacetic acid, which can participate in further chemical transformations.

Comparison with Similar Compounds

    Ethyl cyanoacetate: Similar in structure but with an ethyl group instead of a 1-methylpropyl group.

    Methyl cyanoacetate: Contains a methyl group instead of a 1-methylpropyl group.

    Isopropyl cyanoacetate: Features an isopropyl group in place of the 1-methylpropyl group.

Uniqueness: 1-Methylpropyl cyanoacetate is unique due to its specific alkyl group, which can influence its reactivity and the properties of the derivatives formed from it. The presence of the 1-methylpropyl group can affect the steric and electronic environment of the molecule, leading to different reaction outcomes compared to its analogs.

Properties

IUPAC Name

butan-2-yl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-6(2)10-7(9)4-5-8/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVQCYBAMCISPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20932319
Record name Butan-2-yl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14447-16-6
Record name 1-Methylpropyl 2-cyanoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14447-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpropyl cyanoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014447166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butan-2-yl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpropyl cyanoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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